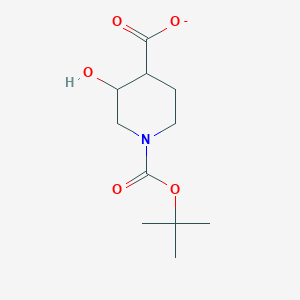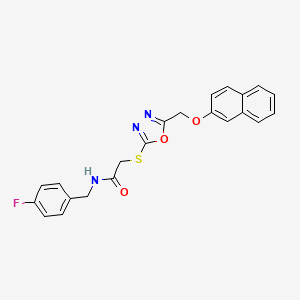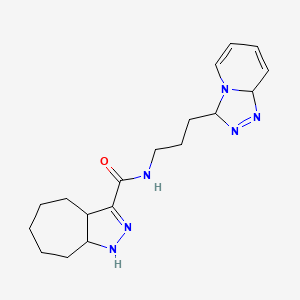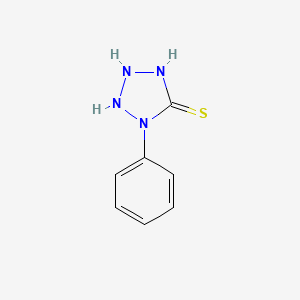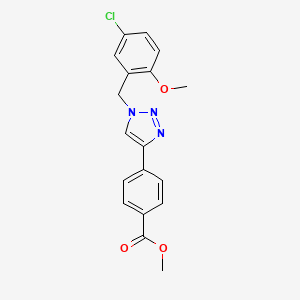
Nlrp3-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nlrp3-IN-27 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has gained significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nlrp3-IN-27 involves several synthetic steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for small molecule inhibitors typically involve:
Formation of Key Intermediates: This step may include reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final product is often obtained through coupling reactions, such as amide bond formation or Suzuki coupling.
Purification: The crude product is purified using techniques like column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-27 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
Nlrp3-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Mechanism of Action
Nlrp3-IN-27 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that includes the sensor NLRP3, the adaptor apoptosis-associated speck-like protein, and the effector cysteine protease procaspase-1 . Upon activation, the inflammasome triggers the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, leading to inflammation. This compound specifically targets the NLRP3 protein, preventing its activation and subsequent inflammatory responses .
Comparison with Similar Compounds
Nlrp3-IN-27 is one of several small molecule inhibitors targeting the NLRP3 inflammasome. Similar compounds include:
CP-456,773: Another NLRP3 inhibitor with a different chemical structure.
Glyburide: A sulfonylurea drug that also inhibits the NLRP3 inflammasome.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the NLRP3 protein. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other inhibitors.
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
methyl 4-[1-[(5-chloro-2-methoxyphenyl)methyl]triazol-4-yl]benzoate |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-17-8-7-15(19)9-14(17)10-22-11-16(20-21-22)12-3-5-13(6-4-12)18(23)25-2/h3-9,11H,10H2,1-2H3 |
InChI Key |
XUBLPAZNPKXTRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


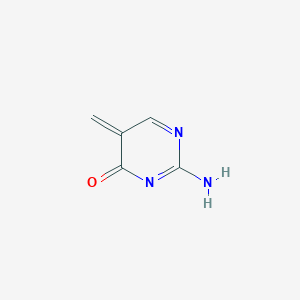

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
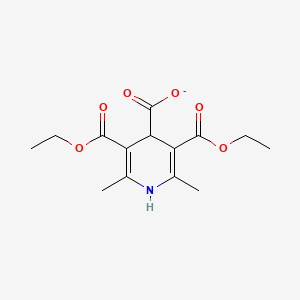
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
